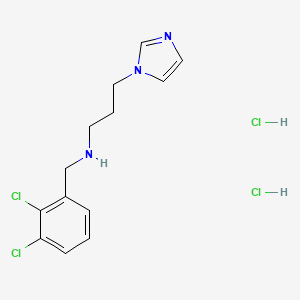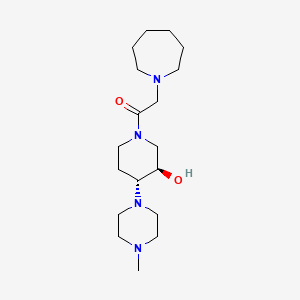![molecular formula C18H17N3O B5973294 N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide, also known as CPPene, is a synthetic compound that exhibits promising pharmacological properties. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to inhibit NAMPT, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production. By inhibiting NAMPT, this compound can regulate NAD+ levels and modulate various cellular processes, such as DNA repair, gene expression, and cell death.
作用機序
The mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide involves the inhibition of NAMPT, which leads to the depletion of NAD+ levels and subsequent activation of various cellular pathways. NAD+ is a coenzyme that plays a critical role in energy metabolism, DNA repair, and cellular signaling. By inhibiting NAMPT, this compound can disrupt NAD+ biosynthesis and induce cellular stress, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cytotoxicity in various cancer cell lines, both in vitro and in vivo. It has also been shown to modulate immune responses and inflammation, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. Additionally, this compound has been shown to improve metabolic parameters, such as glucose tolerance and insulin sensitivity, making it a potential treatment for metabolic disorders, such as diabetes and obesity.
実験室実験の利点と制限
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for research purposes. However, its low solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, this compound is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood, which can limit its use in clinical settings.
将来の方向性
There are several future directions for N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide research, including the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and safety. Additionally, the identification of novel targets and pathways affected by this compound can lead to the development of new therapeutic applications. Finally, the combination of this compound with other drugs or therapies can enhance its therapeutic potential and improve patient outcomes.
Conclusion:
This compound is a promising compound with potential therapeutic applications in various diseases. Its inhibition of NAMPT and modulation of cellular pathways make it a viable candidate for cancer therapy, inflammation, and metabolic disorders. Future research will continue to explore the potential of this compound and its derivatives in the development of new therapies and treatment strategies.
合成法
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide involves the reaction between 4-cyanocyclopentanone and 4-bromo-1-iodobenzene, followed by the reaction with nicotinic acid and subsequent conversion to the amide form. The final product is obtained through purification and crystallization processes. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for research purposes.
特性
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-13-18(9-1-2-10-18)15-5-7-16(8-6-15)21-17(22)14-4-3-11-20-12-14/h3-8,11-12H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIOBYCSAGPMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B5973214.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)
![ethyl 3-({[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B5973231.png)
![7-(cyclohexylmethyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5973236.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide](/img/structure/B5973248.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973266.png)
![N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide](/img/structure/B5973276.png)
![(3-ethoxy-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5973280.png)

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B5973305.png)

![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5973313.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide](/img/structure/B5973333.png)